Cas no 458568-30-4 (2,3-dioxoindoline-6-carbonitrile)

2,3-Dioxoindoline-6-carbonitrile is a versatile heterocyclic compound featuring a dioxoindoline core substituted with a cyano group at the 6-position. This structure imparts significant reactivity, making it a valuable intermediate in organic synthesis, particularly for the development of pharmaceuticals and agrochemicals. The electron-withdrawing cyano group enhances its utility in nucleophilic substitution and cyclization reactions. Its high purity and stability under standard conditions ensure consistent performance in research and industrial applications. The compound is also of interest in the synthesis of biologically active molecules, including potential kinase inhibitors and dyes. Proper handling and storage are recommended to maintain its integrity.
2,3-dioxoindoline-6-carbonitrile structure
458568-30-4 structure
Product Name:2,3-dioxoindoline-6-carbonitrile
CAS No:458568-30-4
MF:
MW:
CID:4651948
PubChem ID:20351107
Update Time:2025-10-17

2,3-dioxoindoline-6-carbonitrile Chemical and Physical Properties

Names and Identifiers

    • 2,3-dioxoindoline-6-carbonitrile

2,3-dioxoindoline-6-carbonitrile Pricemore >>

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Additional information on 2,3-dioxoindoline-6-carbonitrile

Introduction to 2,3-dioxoindoline-6-carbonitrile (CAS No. 458568-30-4)

2,3-dioxoindoline-6-carbonitrile, identified by the Chemical Abstracts Service Number (CAS No.) 458568-30-4, is a significant heterocyclic compound that has garnered considerable attention in the field of pharmaceutical chemistry and organic synthesis. This compound belongs to the indoline family, characterized by a bicyclic structure consisting of a benzene ring fused to a pyrrole ring. The presence of both a 2,3-dioxo (or 2,3-keto) group and a nitrile group at the 6-position imparts unique reactivity and functional properties, making it a valuable intermediate in the synthesis of more complex molecules.

The structural motif of 2,3-dioxoindoline-6-carbonitrile facilitates diverse chemical transformations, including nucleophilic addition, cyclization reactions, and metal-catalyzed coupling processes. These attributes have positioned it as a key building block in the development of novel therapeutic agents. Recent advancements in medicinal chemistry have highlighted its potential utility in constructing scaffolds for drugs targeting various biological pathways.

In particular, the nitrile group in 2,3-dioxoindoline-6-carbonitrile serves as a versatile handle for further functionalization. It can be hydrolyzed to form carboxylic acids or converted into amides, while also undergoing reduction to yield primary amines. Such modifications are crucial for tailoring the pharmacokinetic and pharmacodynamic properties of drug candidates. The 2,3-dioxo functionality further enables intramolecular cyclization reactions, which are pivotal for constructing complex cyclic architectures observed in many bioactive molecules.

Recent studies have demonstrated the incorporation of 2,3-dioxoindoline-6-carbonitrile into libraries of heterocyclic compounds for high-throughput screening (HTS) campaigns. Researchers have leveraged its scaffold to identify inhibitors of enzymes implicated in inflammatory diseases and cancer metabolism. For instance, derivatives of this compound have shown promise in modulating the activity of Janus kinases (JAKs), which play a central role in signal transduction pathways associated with immune responses.

The synthesis of 2,3-dioxoindoline-6-carbonitrile typically involves multi-step organic transformations starting from readily available precursors such as indole derivatives. Advanced synthetic methodologies, including transition-metal-catalyzed cross-coupling reactions and asymmetric hydrogenation, have been employed to enhance yield and enantioselectivity. These approaches align with the growing emphasis on sustainable and efficient synthetic routes in modern drug discovery.

The pharmacological relevance of 2,3-dioxoindoline-6-carbonitrile extends beyond its role as an intermediate. Some derivatives have exhibited inhibitory effects on bacterial enzymes involved in DNA gyrase activity, suggesting potential applications in combating antibiotic-resistant pathogens. Additionally, modifications at the 5-position or other non-reactive sites have been explored to influence solubility and metabolic stability, critical factors for drug-like properties.

Computational chemistry has also played a pivotal role in understanding the reactivity and binding modes of 2,3-dioxoindoline-6-carbonitrile derivatives. Molecular docking studies have identified key interactions between these compounds and target proteins, providing insights into structure-activity relationships (SAR). Such computational tools are indispensable in guiding experimental efforts toward optimizing lead compounds for clinical development.

The industrial-scale production of 2,3-dioxoindoline-6-carbonitrile is feasible with optimized synthetic protocols that minimize waste and maximize scalability. Green chemistry principles are being increasingly adopted to ensure that the manufacturing processes align with environmental regulations and sustainability goals. For example, solvent-free reactions or the use of biodegradable catalysts are being explored to reduce the ecological footprint of its synthesis.

Future research directions may focus on expanding the chemical space accessible through modifications of 2,3-dioxoindoline-6-carbonitrile. Exploration of its derivatives could uncover novel therapeutic entities with improved efficacy or reduced side effects compared to existing treatments. Furthermore, interdisciplinary collaborations between synthetic chemists and biologists will be essential to translate laboratory findings into tangible clinical benefits.

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